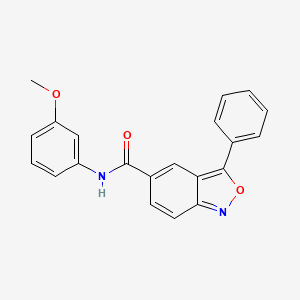

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-25-17-9-5-8-16(13-17)22-21(24)15-10-11-19-18(12-15)20(26-23-19)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZKQFDICMJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the following steps:

Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzoxazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes or receptors, leading to biological effects. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Core Heterocycle Differences: The target compound’s benzoxazole core contains an oxygen atom, whereas analogs like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (benzothiazole) and 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (oxazole) feature sulfur or smaller heterocycles. The dihydrothiophene analog () introduces a sulfur atom and a non-aromatic ring, reducing conjugation but increasing flexibility .

Substituent Effects: The 3-methoxyphenyl group is conserved in the target compound and 5-Amino-4-cyano-N-((3-methoxyphenyl)carbamoyl)-3-phenyl-2,3-dihydrothiophene-2-carboxamide, suggesting its role in solubility or hydrogen-bonding interactions. The trifluoromethyl group in the benzothiazole analog () enhances metabolic stability and lipophilicity, a common strategy in drug design .

Computational and Experimental Characterization

- X-ray Crystallography : Used to confirm the structure of analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), suggesting similar methods apply to the target compound .

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model electronic properties, such as the electron-withdrawing effects of the benzoxazole core versus benzothiazole .

Pharmacological and Material Relevance

- Benzoxazole vs. Benzothiazole : Benzothiazoles are often explored for anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes. The target compound’s benzoxazole may exhibit distinct selectivity profiles .

- Oxazole Derivatives : The azo-linked oxazole in may have applications in dyes or sensors due to its extended conjugation .

Actividad Biológica

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action.

1. Cytotoxicity

Numerous studies have highlighted the cytotoxic potential of benzoxazole derivatives against various cancer cell lines. For instance, N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

In these assays, the compound demonstrated an IC50 value indicative of its effectiveness in inhibiting cell proliferation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity

These results suggest that N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide possesses broad-spectrum antimicrobial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A recent study investigated the structure-activity relationship (SAR) of various benzoxazole derivatives, including N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide. The findings revealed that modifications on the benzoxazole ring significantly impacted cytotoxicity and selectivity towards different cancer cell lines.

Notable Findings:

- Substituents on the phenyl rings enhance interaction with biological targets, increasing cytotoxic potency.

- Compounds with electron-donating groups (like methoxy) showed improved activity compared to those with electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Oxazole ring formation : Cyclization of α-haloketones and amides under acidic/basic conditions (e.g., using reagents like POCl₃ or K₂CO₃) .

- Functional group introduction : Alkylation of phenolic intermediates (e.g., using methyl iodide and K₂CO₃ in acetone under reflux) to install methoxy groups .

- Carboxamide coupling : Activation of carboxylic acids (e.g., via oxalyl chloride) followed by reaction with 3-methoxyaniline derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., methoxy group at 3-position, benzoxazole ring protons) .

- LC/MS : High-resolution mass spectrometry for molecular weight validation and metabolite identification .

- X-ray Crystallography : ORTEP-III software for 3D structure visualization (e.g., bond angles, dihedral angles) .

- Purity Assessment : HPLC with UV detection to ensure >95% purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this benzoxazole derivative?

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections for thermochemical accuracy (e.g., atomization energy deviation <2.4 kcal/mol) .

- Basis Sets : 6-31G(d,p) for geometry optimization and electron density mapping of the benzoxazole core .

- Applications : Predicting reactivity sites (e.g., electron-deficient carboxamide group for nucleophilic attacks) .

Q. What are the metabolic pathways and reactive intermediates of this compound in vivo?

- Key Findings :

- Oxidative Metabolism : CYP3A enzymes mediate oxidation of the benzylamine moiety to hydroxylamine, nitroso intermediates, and aldoximes .

- Reactive Species : Aldoximes may form nitrile oxides, which react with glutathione (GSH) to generate adducts (e.g., M10, M11 in rat bile) .

- Analytical Validation : LC/NMR and high-field NMR (≥600 MHz) for structural confirmation of metabolites .

Q. How does structural modification of the methoxyphenyl group influence biological activity?

- Comparative Studies :

- Methoxy Positioning : 3-Methoxy substitution enhances metabolic stability compared to 4-methoxy derivatives due to steric hindrance .

- Biological Assays : In vitro enzyme inhibition assays (e.g., factor Xa inhibition with IC₅₀ <10 nM) to evaluate structure-activity relationships .

Q. What experimental conditions are optimal for studying redox reactions of this compound?

- Reactivity Protocols :

- Oxidation : Use KMnO₄/CrO₃ under acidic conditions to convert methoxy groups to carboxylic acids .

- Reduction : LiAlH₄ in anhydrous THF reduces carboxamide to amine derivatives .

- Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring para to the methoxy group .

Q. How does this compound compare to structurally similar benzoxazole derivatives in drug discovery?

- Key Differentiators :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.